Linimacrin e
Description
Linimacrin E is a daphnane orthoester diterpenoid isolated from Pimelea linifolia (Thymelaeaceae). It belongs to the 1-alkyldaphnane orthoester class, characterized by a highly oxygenated macrocyclic structure with a 5/7/6-tricyclic core and multiple acyloxy substituents . This compound is hypothesized to share similar pharmacological properties due to its structural homology with these compounds.
Properties
CAS No. |
82535-39-5 |
|---|---|
Molecular Formula |
C36H50O8 |
Molecular Weight |
610.8 g/mol |
IUPAC Name |
(1R,2R,4R,6S,7S,9R,10S,11S,12S,13S,14S,15R,23S,25R)-9-(hydroxymethyl)-2,13,15-trimethyl-12-phenoxy-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosane-10,11-diol |
InChI |
InChI=1S/C36H50O8/c1-20(2)32-18-22(4)36-26-29(32)42-34(43-32,44-36)17-13-8-6-7-10-14-21(3)25-23(5)28(40-24-15-11-9-12-16-24)35(39,27(25)36)31(38)33(19-37)30(26)41-33/h9,11-12,15-16,21-23,25-31,37-39H,1,6-8,10,13-14,17-19H2,2-5H3/t21-,22-,23+,25+,26-,27-,28+,29?,30+,31-,32-,33+,34-,35-,36-/m1/s1 |
InChI Key |
CIUTZSCVJVOITD-YOHWXSRMSA-N |
Isomeric SMILES |
C[C@@H]1CCCCCCC[C@]23OC4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)C)O)O)CO |
Canonical SMILES |
CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7OC8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO |
Origin of Product |
United States |
Preparation Methods
Linamarin can be extracted from cassava roots using various methods. One common method involves homogenizing cassava roots in o-phosphoric acid, adjusting the pH with sodium hydroxide, and then using enzyme-immobilized microplates to hydrolyze the cyanoglucoside . Industrial production methods often involve extensive preparation and detoxification processes to ensure the safe consumption of cassava products .
Chemical Reactions Analysis
Linamarin undergoes hydrolysis in the presence of the enzyme linamarase, resulting in the formation of acetone cyanohydrin and glucose . This reaction can further lead to the production of hydrogen cyanide, especially under acidic conditions. The major products formed from these reactions are acetone cyanohydrin and hydrogen cyanide .
Scientific Research Applications
Linamarin has been studied for its potential anticancer activities . Its extraction and isolation using different solvents have been investigated to understand its physical properties, such as solubility, membrane permeability, and lipophilicity . Additionally, linamarin has been reported as a risk factor in developing glucose intolerance and diabetes, although studies in experimental animals have been inconsistent .
Mechanism of Action
The mechanism of action of linamarin involves its hydrolysis by the enzyme linamarase, leading to the production of acetone cyanohydrin and glucose . The acetone cyanohydrin can further decompose to hydrogen cyanide, which is toxic and can inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondria .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, pharmacological, and functional differences between Linimacrin E and its analogs:
Key Findings from Comparative Studies:
Structural Variations :
- Linimacrin C lacks a benzoyloxy group at position 18, which may explain its lower antitumor activity compared to gnidimacrin .
- Gnidimacrin and Pimelea Factor P3 share a macrocyclic core but differ in oxygenation patterns, influencing their binding to molecular targets like protein kinase C (PKC) isoforms .
Pharmacological Efficacy: Gnidimacrin demonstrates superior antitumor and anti-HIV activity due to its benzoyloxy-rich structure, which enhances membrane permeability and target affinity . Linimacrin C shows weaker antitumor effects (T/C = 122%), suggesting that minor structural modifications significantly impact bioactivity .
Toxicity and Selectivity :
- Piscicidal activity is common among daphnane orthoesters, but Linimacrin C and E are less studied for mammalian toxicity. Gnidimacrin’s high potency correlates with increased cytotoxicity, limiting its therapeutic window .
Q & A
Q. Methodological Answer :
- Use multidisciplinary databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND apoptosis NOT industrial synthesis").
- Prioritize primary sources (peer-reviewed articles) over reviews for raw data .
- Track citations of seminal papers to identify newer studies.
- Document contradictions in reported mechanisms (e.g., conflicting IC50 values) for later analysis .
Basic: How to design initial in vitro experiments to assess this compound's bioactivity?
Q. Methodological Answer :
- Variables : Define independent (dose, exposure time) and dependent variables (cell viability, protein expression).
- Controls : Include positive/negative controls and solvent-only groups.
- Replication : Use triplicate wells and independent experimental repeats to assess reproducibility .
- Assay Selection : Align with research goals (e.g., MTT for cytotoxicity, flow cytometry for apoptosis). Validate protocols using known reference compounds .
Advanced: How to resolve contradictions in reported pharmacological data for this compound?
Q. Methodological Answer :
- Source Analysis : Compare methodologies (e.g., cell lines, assay conditions) across studies. Variability in IC50 may stem from differences in serum concentrations or incubation times .
- Meta-Analysis : Pool data statistically to identify trends, adjusting for confounding variables.
- Experimental Replication : Reproduce conflicting studies under standardized conditions. Engage collaborators to cross-validate results .
- Mechanistic Studies : Use knockdown models (e.g., siRNA) to confirm target specificity if off-target effects are suspected .
Advanced: What computational and experimental approaches optimize this compound's synthesis?
Q. Methodological Answer :
- Retrosynthetic Analysis : Use software (e.g., ChemDraw) to identify feasible pathways. Prioritize steps with high atom economy.
- Factorial Design : Test variables (catalyst concentration, temperature) systematically to maximize yield .
- Analytical Validation : Confirm purity via HPLC-MS and NMR. Compare spectral data to published reference libraries .
- Green Chemistry Metrics : Evaluate environmental impact using E-factor or process mass intensity .
Advanced: How to integrate computational modeling with experimental data for this compound's mechanism of action?
Q. Methodological Answer :
- Docking Studies : Use tools like AutoDock to predict binding affinities to target proteins. Validate with mutagenesis assays.
- Molecular Dynamics : Simulate ligand-protein interactions over time to assess stability.
- Data Cross-Validation : Compare in silico predictions with experimental results (e.g., SPR for binding kinetics). Discrepancies may indicate model oversimplification or unaccounted cellular factors .
Basic: What ethical considerations apply to this compound research involving animal models?
Q. Methodological Answer :
- Follow ARRIVE guidelines for experimental design and reporting.
- Justify sample sizes via power analysis to minimize animal use.
- Obtain ethics committee approval, detailing endpoints and humane protocols .
Advanced: How to address reproducibility challenges in this compound's in vivo studies?
Q. Methodological Answer :
- Standardize Protocols : Document environmental factors (light cycles, diet) and randomize treatment groups.
- Blinding : Implement double-blinding for data collection and analysis.
- Open Science : Share raw data and protocols via repositories (e.g., Zenodo) for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
